N-(2-ethylphenyl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide
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Overview
Description
N-(2-ethylphenyl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide is a heterocyclic compound that belongs to the pyrido[1,2-a]pyrimidine family. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound includes a pyrido[1,2-a]pyrimidine core with a carboxamide group and an ethylphenyl substituent, which contribute to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-ethylphenyl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-ethylphenylamine with a pyrido[1,2-a]pyrimidine derivative in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the temperature is maintained between 60-80°C to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters and improves the yield and purity of the final product. The use of automated systems and advanced purification techniques, such as crystallization and chromatography, ensures the consistent quality of the compound .
Chemical Reactions Analysis
Types of Reactions
N-(2-ethylphenyl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; reaction temperature25-50°C.
Reduction: Sodium borohydride, lithium aluminum hydride; reaction temperature0-25°C.
Substitution: Various nucleophiles such as amines, alcohols; reaction temperature50-100°C.
Major Products Formed
Oxidation: Oxo derivatives with increased oxidation states.
Reduction: Reduced forms with lower oxidation states.
Substitution: Substituted derivatives with different functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its role in modulating biological pathways.
Medicine: Explored for its anti-inflammatory, anticancer, and antiviral properties.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(2-ethylphenyl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. Additionally, it can modulate signaling pathways by interacting with receptors and altering their downstream effects . These interactions contribute to the compound’s therapeutic effects, such as anti-inflammatory and anticancer activities .
Comparison with Similar Compounds
Similar Compounds
Pyrido[1,2-a]pyrimidine derivatives: These compounds share the same core structure but differ in their substituents, leading to variations in their biological activities.
Imidazo[1,2-a]pyridine derivatives: Similar in structure but contain an imidazo ring instead of a pyrido ring, resulting in different pharmacological properties.
Thieno[3,2-d]pyrimidine derivatives: These compounds have a thieno ring fused to the pyrimidine core, which imparts unique chemical and biological characteristics.
Uniqueness
N-(2-ethylphenyl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide stands out due to its specific substitution pattern, which enhances its binding affinity to certain molecular targets and improves its pharmacokinetic properties. This makes it a promising candidate for further development in therapeutic applications .
Properties
Molecular Formula |
C17H15N3O2 |
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Molecular Weight |
293.32 g/mol |
IUPAC Name |
N-(2-ethylphenyl)-4-oxopyrido[1,2-a]pyrimidine-3-carboxamide |
InChI |
InChI=1S/C17H15N3O2/c1-2-12-7-3-4-8-14(12)19-16(21)13-11-18-15-9-5-6-10-20(15)17(13)22/h3-11H,2H2,1H3,(H,19,21) |
InChI Key |
NLAVLHSIHWWTED-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)C2=CN=C3C=CC=CN3C2=O |
Origin of Product |
United States |
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